![molecular formula C12H13BrN2O4 B13940080 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid CAS No. 936923-49-8](/img/structure/B13940080.png)
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a methoxyethoxy group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid typically involves multiple steps:
Bromination: The starting material, indazole, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Alkylation: The brominated indazole is then alkylated at the 1st position with 2-(2-methoxyethoxy)methyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3rd position. This can be achieved through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Applications De Recherche Scientifique
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Pathways Involved: It may modulate pathways like the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another indazole derivative with anticancer and antiangiogenic properties.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: A quinoline derivative with potential biological activities.
Uniqueness
6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and bioavailability, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
936923-49-8 |
|---|---|
Formule moléculaire |
C12H13BrN2O4 |
Poids moléculaire |
329.15 g/mol |
Nom IUPAC |
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Clé InChI |
AHVUOSIKNVMZHF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
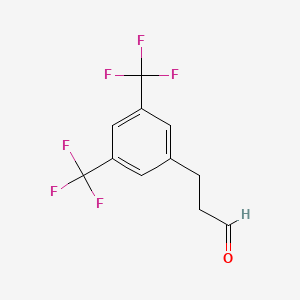
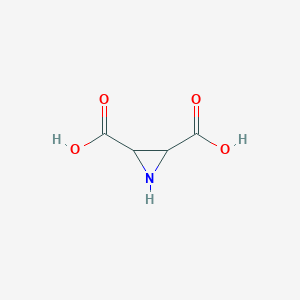


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
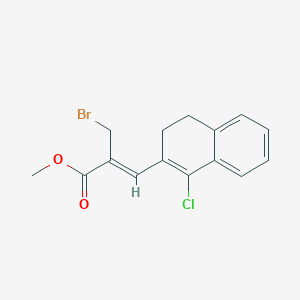
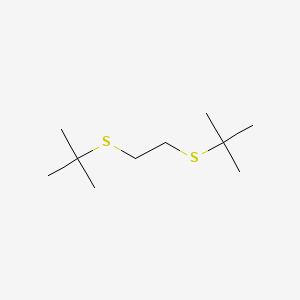
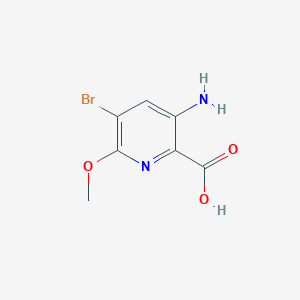
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
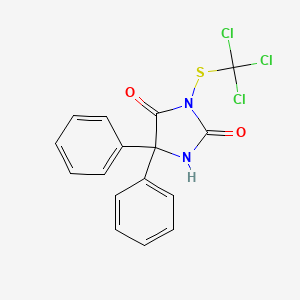
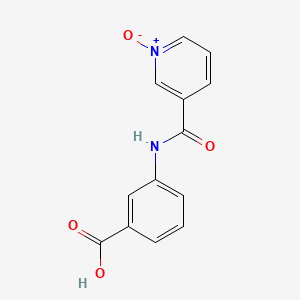
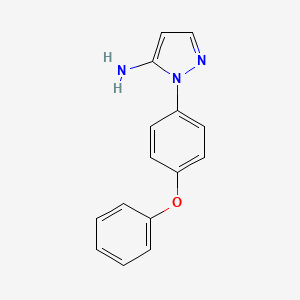
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
